molecular formula C7H10ClN3O B122439 Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride CAS No. 1126-58-5

Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride

Cat. No. B122439
CAS RN: 1126-58-5
M. Wt: 187.63 g/mol
InChI Key: NDXLVXDHVHWYFR-UHFFFAOYSA-N
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Description

Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride is a chemical compound that has been the subject of various studies due to its potential applications in catalysis and as a surfactant with antibacterial properties. The compound is characterized by the presence of a pyridinium core with a 2-hydrazino-2-oxoethyl substituent, and it is associated with a chloride counterion .

Synthesis Analysis

The synthesis of related pyridinium compounds involves various strategies. For instance, sulfonic acid functionalized pyridinium chloride [pyridine-SO3H]Cl, a compound with a similar pyridinium core, has been synthesized and used as a Bronsted acidic ionic liquid catalyst for the preparation of hexahydroquinolines . Another related compound, 1-butyl-4-[2-(3,5-dimethoxy-4-hydroxyphenyl)ethenyl)]pyridinium chloride, was synthesized and its structure was elucidated using various spectroscopic and structural techniques . Additionally, the synthesis of tetrahydrobenzo[b]pyran derivatives was achieved using a new ionic liquid sulfonic acid functionalized pyridinium chloride as a catalyst .

Molecular Structure Analysis

The molecular structure of pyridinium compounds can be complex and is often elucidated using spectroscopic methods. For example, the structure of 1-butyl-4-[2-(3,5-dimethoxy-4-hydroxyphenyl)ethenyl)]pyridinium chloride was determined using single crystal X-ray diffraction, which revealed its crystallization in the triclinic P1 space group . Quantum chemical calculations are also employed to support and explain experimental structural and spectroscopic data .

Chemical Reactions Analysis

Pyridinium salts are known to undergo various chemical reactions. For instance, the reaction of 1-phenethyl-2 (1H)-pyridone with phosphoryl chloride resulted in the formation of 2-chloropyridinium salts . These salts, upon treatment with dilute aqueous sodium hydroxide, yielded the corresponding pyridones . Such reactivity is indicative of the potential transformations that pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinium salts are of interest due to their applications in different fields. A series of 1-(2-(alkylamino)-2-oxoethyl) pyridinium chloride surfactants, which share a similar functional group with the compound of interest, were synthesized and characterized. These surfactants exhibited low critical micelle concentration and C20 values, indicating their efficiency as surfactants. Moreover, they showed good antibacterial activity against various bacteria in oil field injection water .

Scientific Research Applications

Synthesis and Properties

  • Pyridinium chloride derivatives, including 1-(2-(alkylamino)-2-oxoethyl) pyridinium chloride, have been synthesized and characterized for their surface and antibacterial activities. These surfactants display low critical micelle concentration and good antibacterial activity against various bacteria in oil field injection water (Wang et al., 2013).

Chemical Interactions and Complexes

  • Complexes derived from N-methylisatin Girard's T hydrazone and pyridinium chloride have been synthesized. These complexes exhibit conducting properties in polar solvents and coordinate in bidentate or tridentate manners via carbonyl groups, with potential applications in biological and materials science (Azhari et al., 2015).

Catalytic Applications

  • Sulfonic acid functionalized pyridinium chloride has been used as a catalyst for the solvent-free synthesis of complex organic compounds, demonstrating its efficiency and reusability in chemical synthesis (Moosavi‐Zare et al., 2013).

Reactivity in Pharmacological Context

  • Mono-pyridinium oximes, which include derivatives of pyridinium chloride, have been studied for their potential to reactivate human acetylcholinesterase inhibited by organophosphorus compounds, highlighting their pharmacological relevance (Valiveti et al., 2015).

Structural Analysis and Molecular Design

  • Research on diamide-containing pyridinium salts has revealed their ability to form various hydrogen-bonded structures, aiding in the understanding of molecular self-assembly and design (Wu et al., 2012).

Proton Transfer Interactions

  • Proton NMR studies of pyridinium chloride have provided insights into proton transfer interactions, beneficial for understanding molecular interactions in various chemical environments (Shuppert & Angell, 1977).

Molecular Synthesis

  • Pyridinium chloride has been involved in the synthesis of various complex molecules, such as hexahydroquinolines, demonstrating its versatility in organic synthesis (Khazaei et al., 2013).

properties

IUPAC Name

2-pyridin-1-ium-1-ylacetohydrazide;chloride
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InChI

InChI=1S/C7H9N3O.ClH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXLVXDHVHWYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)NN.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883657
Record name Pyridinium, 1-(2-hydrazinyl-2-oxoethyl)-, chloride (1:1)
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Molecular Weight

187.63 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name Girard reagent P
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Product Name

Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride

CAS RN

1126-58-5
Record name Girard's P reagent
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Record name Pyridinioacetohydrazide chloride
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Record name Girard P reagent
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Record name Pyridinium, 1-(2-hydrazinyl-2-oxoethyl)-, chloride (1:1)
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Record name Pyridinium, 1-(2-hydrazinyl-2-oxoethyl)-, chloride (1:1)
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Record name 1-(hydrazinocarbonylmethyl)pyridinium chloride
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Record name PYRIDINIOACETOHYDRAZIDE CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
ZE Queen, MRK Rao, J Anthony, K Prabhu… - Int J Pharm Sci Rev …, 2016 - researchgate.net
Amrithamehari churnam is an Ayurvedic formulation for the treatment of diabetes, weight loss and bladder disorders. The present study deals with the GC MS analysis of of …
Number of citations: 4 www.researchgate.net
WJ Griffiths - Mass spectrometry reviews, 2003 - Wiley Online Library
I. Introduction 82 II. Collision‐Energy Effects and Charge‐Remote Fragmentation 83 III. Fatty Acids and Related Lipids 85 A. Saturated and Unsaturated Fatty Acids 85 B. Hydroxy‐…
B Diwan, R Yadav, A Singh, D Kumar… - … Medicine and Therapies, 2023 - Springer
Background Sterile fecal filtrate (SFF) is being considered a safer alternative to fecal microbiota transplantation (FMT) therapy; however, its bioactive potency is very little understood. …
Number of citations: 8 link.springer.com
PK Singh, N Krishnan, P Raman - Scientia Horticulturae, 2024 - Elsevier
In the world of agricultural research, there has been a lot of emphasis on increasing insight into the decline of crop yield gap levels. Metabolomics is a relatively recent approach that …
Number of citations: 0 www.sciencedirect.com
J Crognale, SM O'Dell, TA Donovan - 2019 - core.ac.uk
The origin of the batch-to-batch inconsistency in flavor of Purgatory Beer Company’s Fiero Coconut Rum porter was investigated by extracting organic compounds from desirable and …
Number of citations: 3 core.ac.uk
LDF Borges - 2019 - repositorio.ufu.br
Em organismos multicelulares complexos, a diferenciação celular é um prérequisito, uma vez que, embora a maioria das células contenha, essencialmente, o mesmo genoma, os tipos …
Number of citations: 0 repositorio.ufu.br

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